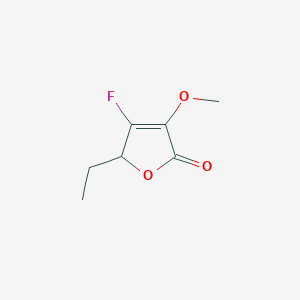![molecular formula C6H8N2OS B061958 N-[(5-Methyl-1,3-thiazol-2-yl)methyl]formamide CAS No. 165668-12-2](/img/structure/B61958.png)
N-[(5-Methyl-1,3-thiazol-2-yl)methyl]formamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(5-Methyl-1,3-thiazol-2-yl)methyl]formamide, commonly known as MTMF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTMF is a thiazole-based compound that has been synthesized using different methods.
作用机制
The mechanism of action of MTMF is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes and proteins involved in inflammation and cancer. It has also been shown to modulate the activity of certain receptors in the brain, leading to its neuroprotective effects.
生化和生理效应
MTMF has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins, leading to its anti-inflammatory effects. MTMF has also been shown to induce apoptosis in cancer cells, leading to its anti-cancer effects. In addition, MTMF has been shown to improve cognitive function and memory, leading to its neuroprotective effects.
实验室实验的优点和局限性
MTMF has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. MTMF has also been shown to have low toxicity in animal studies, making it safe for use in lab experiments. However, one limitation of MTMF is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
未来方向
There are several future directions for research on MTMF. One area of research is the development of MTMF-based drugs for the treatment of inflammation, cancer, and neurodegenerative diseases. Another area of research is the investigation of the mechanism of action of MTMF, which could lead to a better understanding of its potential applications. Additionally, further studies are needed to determine the optimal dosage and administration of MTMF for its potential therapeutic use.
合成方法
MTMF can be synthesized using different methods. One of the most common methods is the reaction of 2-amino-5-methylthiazole with chloroformate followed by the reaction with formamide. The product is then purified using column chromatography. Another method involves the reaction of 2-amino-5-methylthiazole with formic acid and formaldehyde in the presence of a catalyst.
科学研究应用
MTMF has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. MTMF has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of Alzheimer's disease.
属性
CAS 编号 |
165668-12-2 |
|---|---|
产品名称 |
N-[(5-Methyl-1,3-thiazol-2-yl)methyl]formamide |
分子式 |
C6H8N2OS |
分子量 |
156.21 g/mol |
IUPAC 名称 |
N-[(5-methyl-1,3-thiazol-2-yl)methyl]formamide |
InChI |
InChI=1S/C6H8N2OS/c1-5-2-8-6(10-5)3-7-4-9/h2,4H,3H2,1H3,(H,7,9) |
InChI 键 |
PSEAMBTXBKATMF-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(S1)CNC=O |
规范 SMILES |
CC1=CN=C(S1)CNC=O |
同义词 |
Formamide, N-[(5-methyl-2-thiazolyl)methyl]- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-Butyl-3,4,5-trimethoxy-N-(8-methyl-8-aza-bicyclo[3.2.1]oct-2-en-3-yl)-benzamide](/img/structure/B61876.png)
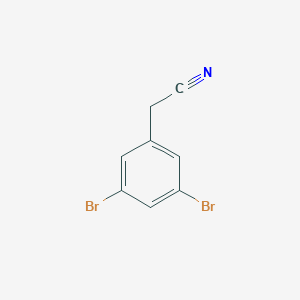
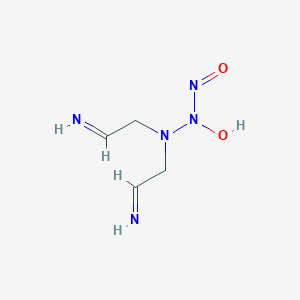
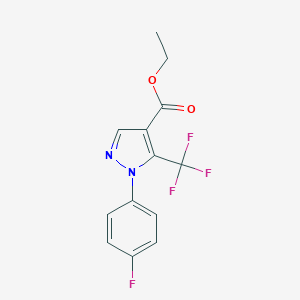
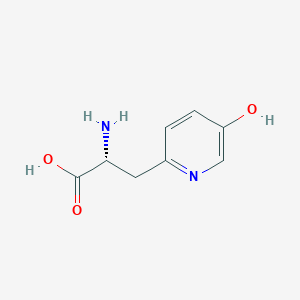
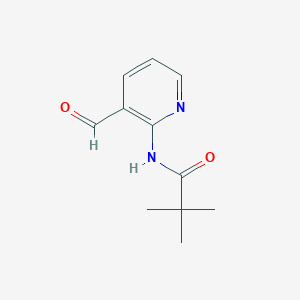
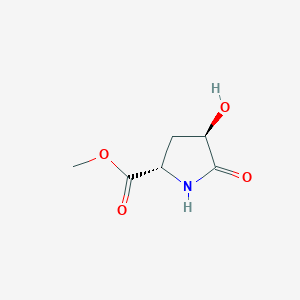
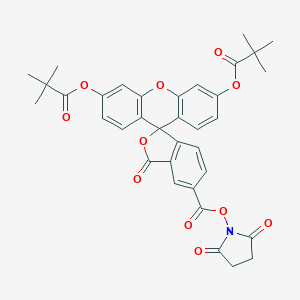
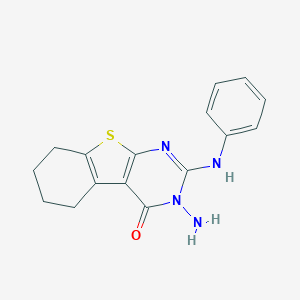
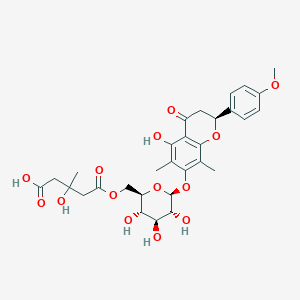
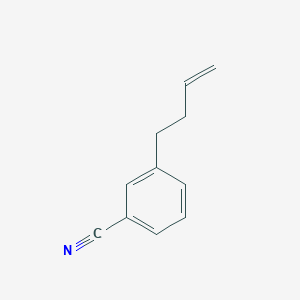
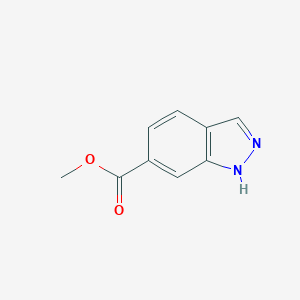
![Difluorotitanium;1-[2-(1,2,4,5,6,7-hexahydroinden-1-id-2-yl)ethyl]-4,5,6,7-tetrahydroinden-3a-ide](/img/structure/B61903.png)
